molecular formula C18H19NO3 B5633437 2-(4-tert-butylbenzamido)benzoic acid

2-(4-tert-butylbenzamido)benzoic acid

Cat. No.: B5633437
M. Wt: 297.3 g/mol
InChI Key: MQJJOMILOVWRFI-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group attached to the benzamido moiety, which is further connected to the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzamido)benzoic acid typically involves the reaction of 4-tert-butylbenzoic acid with an appropriate amine under specific conditions. One common method is the amidation reaction, where 4-tert-butylbenzoic acid is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-Butylbenzamido)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzamido)benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: A precursor in the synthesis of 2-(4-tert-butylbenzamido)benzoic acid.

    Benzamido derivatives: Compounds with similar amide linkages and functional groups.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other benzoic acid derivatives and can influence its reactivity and applications .

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)17(21)22/h4-11H,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJJOMILOVWRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirring solution of methyl 2-(4-tert-butylbenzoylamino)benzoate (10.4 g, 33.4 mmol) and THF (200 mL) was treated with 1 M aqueous lithium hydroxide (40 mL) and methanol (80 mL). After stirring over night at room temperature, the mixture was treated with 1 M aqueous HCl (40 mL) and the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (400 mL) and brine (100 mL). The organic phase was separated, then dried with MgSO4, filtered and concentrated in vacuo to give 9.69 g (98%) of a white powder.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
98%

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